N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide
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Overview
Description
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide is a compound that features a thiophene ring, a hydroxyethyl group, and an oxalamide moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with dna bases such as guanine, thymine, adenine, and cytosine .
Mode of Action
It is likely that the compound interacts with its targets through hydrogen bonding, given the presence of the amide functional group .
Result of Action
Similar compounds have demonstrated significant antioxidant and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide typically involves the reaction of thiophene derivatives with oxalyl chloride, followed by the introduction of a hydroxyethyl group and a phenylamine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the oxalamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide
- N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-phenyloxalamide
Uniqueness
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-phenyloxalamide is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-N'-phenyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-12(10-6-7-20-9-10)8-15-13(18)14(19)16-11-4-2-1-3-5-11/h1-7,9,12,17H,8H2,(H,15,18)(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSZNXQHTQOYHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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